

# Application Notes and Protocols for Ampso Buffer in Kinase Assays

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## Compound of Interest

Compound Name: Ampso

Cat. No.: B1195656

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These application notes provide a comprehensive guide to the preparation and use of 3-([1,1-Dimethyl-2-hydroxyethyl]amino)-2-hydroxypropanesulfonic acid (**Ampso**) buffer in kinase assays. **Ampso** is a zwitterionic buffer that is particularly well-suited for assays requiring a stable alkaline pH environment.

## Key Properties of Ampso Buffer

**Ampso** is a "Good's" buffer, valued in biological research for its minimal interaction with biological molecules and its stability. Its key characteristics are summarized below.

Property	Value	Reference
pKa at 25°C	9.0	[1][2]
Useful pH Range	8.3 - 9.7	[1][2]
Molecular Weight	227.28 g/mol	

## Protocol 1: Preparation of 1 M Ampso Stock Solution

This protocol describes the preparation of a 1 M stock solution of **Ampso** buffer, which can be diluted to the desired final concentration for your kinase assay.

#### Materials:

- **Ampso** (free acid) powder
- High-purity water (e.g., Milli-Q or equivalent)
- Sodium hydroxide (NaOH), 10 M solution
- Calibrated pH meter
- Stir plate and stir bar
- Volumetric flask (e.g., 100 mL or 1 L)
- Beaker

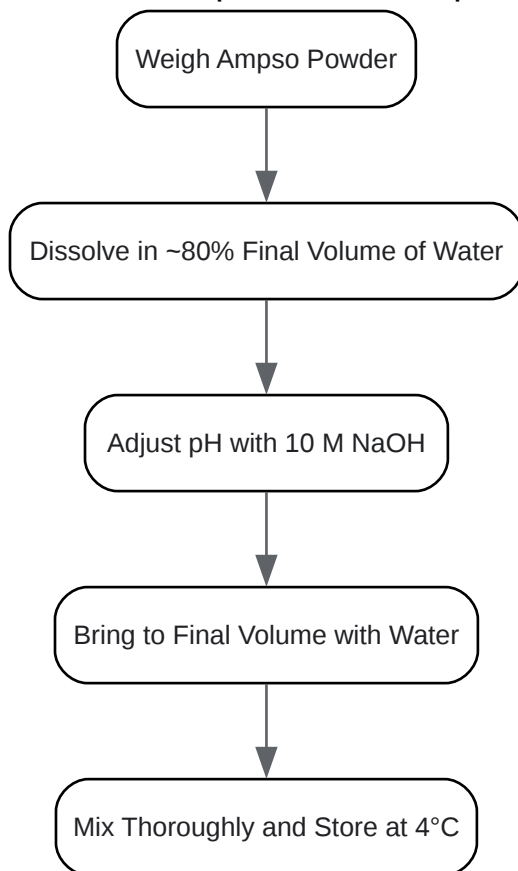
#### Procedure:

- Weighing the **Ampso** Powder:
  - To prepare 100 mL of a 1 M **Ampso** stock solution, weigh out 22.73 g of **Ampso** powder.
  - For 1 L of stock solution, use 227.28 g of **Ampso**.
- Dissolving the **Ampso**:
  - Add approximately 80% of the final desired volume of high-purity water to a beaker (e.g., 80 mL for a 100 mL solution).
  - Place the beaker on a stir plate and add a stir bar.
  - Slowly add the weighed **Ampso** powder to the water while stirring. Continue stirring until the powder is completely dissolved.
- Adjusting the pH:
  - Place the calibrated pH meter electrode into the **Ampso** solution.
  - Slowly add 10 M NaOH dropwise while continuously monitoring the pH.

- Continue adding NaOH until the desired pH is reached. For a general stock solution, a pH of 9.0 is recommended.
- Final Volume Adjustment:
  - Carefully transfer the pH-adjusted **Ampso** solution to a volumetric flask.
  - Rinse the beaker with a small amount of high-purity water and add the rinsing to the volumetric flask to ensure all the buffer is transferred.
  - Add high-purity water to the flask until the bottom of the meniscus reaches the calibration mark.
- Storage:
  - Cap the volumetric flask and invert it several times to ensure the solution is thoroughly mixed.
  - Store the 1 M **Ampso** stock solution at 4°C. For long-term storage, sterile filtration is recommended.

## Diagram: Workflow for Preparing Ampso Buffer

## Workflow for Ampso Buffer Preparation

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Caption: Step-by-step workflow for preparing **Ampso** buffer stock solution.

## Protocol 2: Generic Serine/Threonine Kinase Assay Using Ampso Buffer

This protocol provides a general framework for a serine/threonine kinase assay utilizing **Ampso** buffer. The optimal concentrations of kinase, substrate, and ATP should be empirically determined for each specific enzyme and substrate pair.

Materials:

- 1 M **Ampso** stock solution, pH 9.0
- Kinase of interest

- Peptide or protein substrate
- Adenosine 5'-triphosphate (ATP)
- Magnesium chloride (MgCl<sub>2</sub>)
- Bovine Serum Albumin (BSA)
- Dithiothreitol (DTT)
- [ $\gamma$ -<sup>32</sup>P]ATP (for radiometric detection) or appropriate reagents for non-radiometric detection methods
- 96-well microplate
- Incubator
- Detection system (e.g., scintillation counter, luminometer, or fluorescence plate reader)

#### 1. Preparation of Kinase Assay Buffer (1X):

Component	Stock Concentration	Final Concentration	Volume for 1 mL
Ampso, pH 9.0	1 M	50 mM	50 $\mu$ L
MgCl <sub>2</sub>	1 M	10 mM	10 $\mu$ L
BSA	10 mg/mL	0.1 mg/mL	10 $\mu$ L
DTT	1 M	1 mM	1 $\mu$ L
High-purity water	-	-	929 $\mu$ L

Note: The final pH of the 1X Kinase Assay Buffer should be verified and adjusted if necessary.

#### 2. Kinase Reaction Setup (per well of a 96-well plate):

- Prepare a master mix containing the Kinase Assay Buffer, kinase, and substrate. The volume of each component will depend on the desired final concentrations.

- Initiate the reaction by adding ATP (and [ $\gamma$ - $^{32}\text{P}$ ]ATP for radiometric assays).
- A typical final reaction volume is 25-50  $\mu\text{L}$ .

Example Reaction Mixture (25  $\mu\text{L}$  total volume):

Component	Volume	Final Concentration
2X Kinase Assay Buffer (100 mM Ampso, 20 mM $\text{MgCl}_2$ , 0.2 mg/mL BSA, 2 mM DTT)	12.5 $\mu\text{L}$	1X
Kinase solution	X $\mu\text{L}$	Varies
Substrate solution	Y $\mu\text{L}$	Varies
ATP solution (containing [ $\gamma$ - $^{32}\text{P}$ ]ATP if applicable)	Z $\mu\text{L}$	Varies (typically 10-100 $\mu\text{M}$ )
High-purity water	to 25 $\mu\text{L}$	-

### 3. Incubation:

- Incubate the reaction plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a predetermined amount of time (e.g., 15-60 minutes). The incubation time should be within the linear range of the reaction.

### 4. Termination of the Reaction:

- Stop the reaction by adding an equal volume of a stop solution. The composition of the stop solution depends on the detection method. For radiometric assays, a common stop solution is 75 mM phosphoric acid. For non-radiometric assays, it may contain a chelating agent like EDTA to sequester  $\text{Mg}^{2+}$  ions.

### 5. Detection:

- Radiometric Assay: Spot a portion of the terminated reaction mixture onto a phosphocellulose membrane (e.g., P81 paper). Wash the membrane extensively with

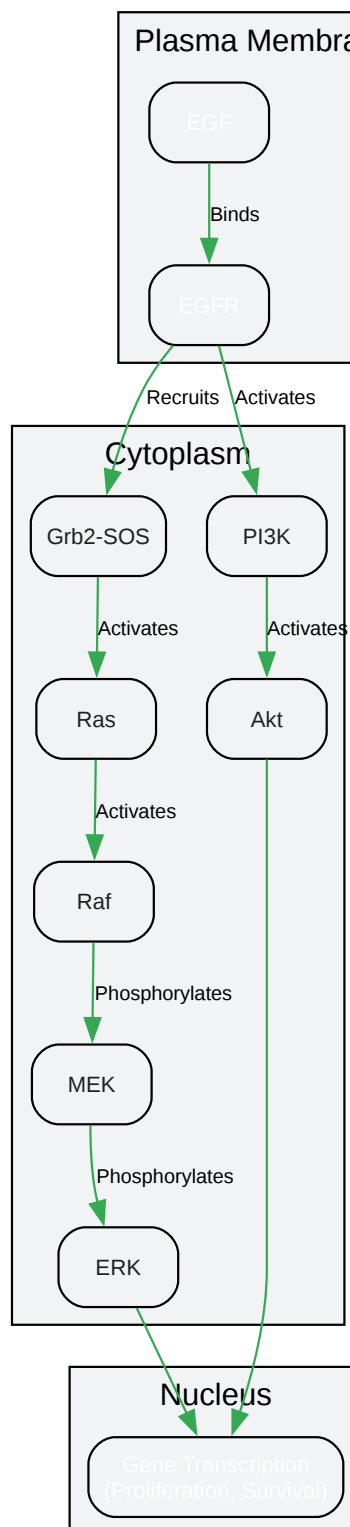
phosphoric acid to remove unincorporated [ $\gamma$ - $^{32}\text{P}$ ]ATP. The amount of incorporated  $^{32}\text{P}$  is then quantified using a scintillation counter.

- **Non-Radiometric Assays:** Follow the manufacturer's instructions for the specific detection kit being used (e.g., ADP-Glo™, HTRF®, or AlphaScreen®). These assays typically measure the amount of ADP produced or the amount of phosphorylated substrate.

## Signaling Pathway: Epidermal Growth Factor Receptor (EGFR) Pathway

The EGFR signaling pathway is a crucial cascade that regulates cell growth, survival, proliferation, and differentiation. Dysregulation of this pathway is frequently implicated in cancer. The pathway involves a series of protein kinases, making it a relevant example for kinase assay applications.

## Simplified EGFR Signaling Pathway

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Caption: Simplified diagram of the EGFR signaling cascade.



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## References

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